2-Methylpyrrolidine-3-carboxylic acid
Overview
Description
2-Methylpyrrolidine-3-carboxylic acid is a nitrogen-containing heterocyclic compound It features a five-membered pyrrolidine ring with a carboxylic acid group at the third position and a methyl group at the second position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methylpyrrolidine-3-carboxylic acid can be achieved through various methods. One common approach involves the asymmetric Michael addition reactions of carboxylate-substituted enones with nitroalkanes. This method yields highly enantiomerically enriched 5-alkyl-substituted pyrrolidine-3-carboxylic acids .
Industrial Production Methods: Industrial production of this compound typically involves the use of organocatalytic enantioselective reactions. These reactions are designed to produce the compound with high stereoselectivity and yield, making them suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions: 2-Methylpyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can convert the methyl group to a carboxyl group, forming a dicarboxylic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The hydrogen atoms on the pyrrolidine ring can be substituted with different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Various reagents, including halogens and alkylating agents, are employed under specific conditions to achieve substitution reactions.
Major Products Formed:
Oxidation: Formation of 2-Methylpyrrolidine-3,3-dicarboxylic acid.
Reduction: Formation of 2-Methylpyrrolidine-3-methanol.
Substitution: Formation of various substituted pyrrolidine derivatives depending on the substituent introduced.
Scientific Research Applications
2-Methylpyrrolidine-3-carboxylic acid has diverse applications in scientific research:
Biology: The compound is used in the study of enzyme mechanisms and as a ligand in biochemical assays.
Mechanism of Action
The mechanism of action of 2-Methylpyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can influence various biochemical pathways, leading to its observed effects in biological systems .
Comparison with Similar Compounds
Pyrrolidine-3-carboxylic acid: Lacks the methyl group at the second position, resulting in different steric and electronic properties.
2-Methylpyrrolidine-2-carboxylic acid: The carboxylic acid group is at the second position, altering its reactivity and biological activity.
Proline: A naturally occurring amino acid with a similar pyrrolidine ring structure but with different functional groups.
Uniqueness: 2-Methylpyrrolidine-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct stereochemical and electronic properties. These properties make it a valuable compound in asymmetric synthesis and as a chiral building block in medicinal chemistry .
Properties
IUPAC Name |
2-methylpyrrolidine-3-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2/c1-4-5(6(8)9)2-3-7-4/h4-5,7H,2-3H2,1H3,(H,8,9) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGNKGPSXXFQUHT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(CCN1)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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